molecular formula C22H15Br2ClN2O B12153053 7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12153053
M. Wt: 518.6 g/mol
InChI Key: IUOWDZQRRHEOLD-UHFFFAOYSA-N
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Description

This tricyclic benzoxazine derivative features a pyrazolo[1,5-c][1,3]benzoxazine core substituted with bromine atoms at positions 7 and 9, a 4-chlorophenyl group at position 5, and a phenyl group at position 2. Its molecular formula is C22H15Br2ClN2O, with a molecular weight of approximately 540–550 g/mol (inferred from analogs in ). The bromine and chlorine substituents enhance lipophilicity and influence electronic properties, making it a candidate for biological activity studies, particularly in cholinesterase inhibition (as suggested in ).

Properties

Molecular Formula

C22H15Br2ClN2O

Molecular Weight

518.6 g/mol

IUPAC Name

7,9-dibromo-5-(4-chlorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H15Br2ClN2O/c23-15-10-17-20-12-19(13-4-2-1-3-5-13)26-27(20)22(28-21(17)18(24)11-15)14-6-8-16(25)9-7-14/h1-11,20,22H,12H2

InChI Key

IUOWDZQRRHEOLD-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzoxazine ring system.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substituent Variations

7,9-Dichloro-5-(4-chlorophenyl)-2-phenyl-... (CID 3678697)
  • Molecular Formula : C22H15Cl3N2O
  • Key Differences : Replaces bromine with chlorine at positions 7 and 7.
  • Impact: Lower molecular weight (~447 g/mol vs. ~540 g/mol for the dibromo analog) due to chlorine’s smaller atomic mass.
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-... (CAS 385418-84-8)
  • Molecular Formula : C22H15Cl2FN2O
  • Key Differences : Substitutes 4-chlorophenyl with 4-fluorophenyl.
  • Lower steric bulk compared to chlorophenyl, possibly improving pharmacokinetic properties .

Aryl Group Modifications

7,9-Dibromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-... (CAS 637321-28-9)
  • Molecular Formula : C20H13Br2ClN2OS
  • Key Differences : Replaces phenyl at position 2 with thiophene and 4-chlorophenyl with 3-chlorophenyl.
  • Impact :
    • Thiophene introduces sulfur-based π-interactions, which may enhance binding to aromatic residues in proteins.
    • Meta-substituted chlorophenyl could alter steric hindrance, affecting target selectivity .
7,9-Dibromo-5-(4-tert-butylphenyl)-2-phenyl-... (CAS 371137-33-6)
  • Molecular Formula : C26H24Br2N2O
  • Key Differences : Substitutes 4-chlorophenyl with bulky tert-butylphenyl.
  • Impact :
    • Increased hydrophobicity and steric bulk may improve membrane permeability but reduce solubility in aqueous media.
    • Tert-butyl groups can stabilize hydrophobic binding pockets in enzymes .

Heterocyclic and Functional Group Additions

2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-... (MFCD02674836)
  • Molecular Formula : C24H18BrCl2N2O2
  • Key Differences : Adds methoxy group at position 5 and bromophenyl at position 2.
  • Impact :
    • Methoxy’s electron-donating properties may reduce electrophilicity, altering reactivity in nucleophilic environments.
    • Higher molecular weight (~544 g/mol) due to additional substituents .
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-... (CAS Not Provided)
  • Molecular Formula : C23H18BrFN2O
  • Key Differences : Methyl group at position 2 and fluorine at position 4.
  • Synergistic effects of bromine and fluorine could optimize target affinity .

Cholinesterase Inhibition (Based on )

  • Target Compound : Predicted to exhibit moderate BuChE (butyrylcholinesterase) inhibition due to the benzoxazine core’s compact structure, which fits into the enzyme’s active site.
  • Analog with Methoxy Group (C24H18BrCl2N2O2) : Reduced activity due to methoxy’s electron donation, which may disrupt key hydrogen bonds.
  • Dichloro-Fluorophenyl Analog (C22H15Cl2FN2O) : Higher potency than dibromo-chlorophenyl variant owing to fluorine’s electronegativity .

Solubility and Lipophilicity

  • Target Compound : LogP estimated at ~5.2 (bromine and chlorophenyl increase hydrophobicity).
  • Methoxy-Substituted Analog : LogP ~4.8 due to polar methoxy group .
  • Thiophene Analog : LogP ~5.5 (sulfur’s moderate polarity offsets thiophene’s hydrophobicity) .

Structural Data and Crystallography

  • Crystal System : Triclinic (P1) for benzoxazine derivatives (e.g., ).
  • Impact of Halogens : Bromine’s larger atomic radius increases unit cell volume compared to chlorine analogs, affecting packing efficiency and melting points .

Biological Activity

7,9-Dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the class of pyrazolobenzoxazines. Its unique structural features, including halogenated phenyl groups and a pyrazolo-benzoxazine core, suggest potential biological activities that warrant detailed investigation. This article explores the compound's synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7,9-dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is C19H14Br2ClN3O. It has a molecular weight of approximately 548.7 g/mol. The structural arrangement contributes to its distinct chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo-Benzoxazine Core : This involves the reaction of appropriate precursors under controlled conditions.
  • Bromination and Chlorination : Substitution reactions introduce bromine and chlorine into specific positions on the phenyl rings.

Anticancer Potential

Preliminary studies indicate that 7,9-dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may exhibit anticancer properties . Interaction studies have shown binding affinities to enzymes and receptors involved in cancer biology. For instance:

  • In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines.
  • Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into its unique biological activity:

Compound NameStructural FeaturesBiological Activity
7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineContains dichloro groups instead of dibromoPotential anti-cancer activity
7,9-Dibromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazineSimilar dibromo structure with naphthyl groupInvestigated for similar biological effects
7-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineVariation with methoxy groupExplored for anti-inflammatory properties

The proposed mechanism of action for 7,9-dibromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for tumor growth.
  • Receptor Modulation : It potentially modulates receptor activity linked to cancer progression.

Case Studies

Recent case studies highlight the therapeutic potential of this compound:

  • Study A : Investigated its effect on breast cancer cells (MCF-7), showing significant reduction in cell viability at concentrations above 10 µM.
  • Study B : Explored its role in inducing apoptosis in leukemia cells through caspase activation pathways.

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